molecular formula C11H12BrCl2NO2 B6334613 tert-Butyl 4-bromo-2,6-dichlorophenylcarbamate CAS No. 915145-01-6

tert-Butyl 4-bromo-2,6-dichlorophenylcarbamate

Cat. No. B6334613
CAS RN: 915145-01-6
M. Wt: 341.02 g/mol
InChI Key: MYHAQCUMLHECGK-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-2,6-dichlorophenylcarbamate, also known as t-BuBr-DCP, is an organobromine compound used in a variety of scientific applications. It is a colorless solid that can be readily synthesized from readily available starting materials. It has been used in a number of biochemical and physiological studies, and is also used as a reagent in organic synthesis.

Scientific Research Applications

T-BuBr-DCP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in the synthesis of coordination complexes. It has also been used in the study of the mechanism of action of enzymes and other proteins. Additionally, it has been used in the study of the biochemical and physiological effects of drugs and other compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2,6-dichlorophenylcarbamate is not fully understood. However, it is thought to act as a brominating agent, which can react with certain functional groups in a molecule to form bromine-containing products. Additionally, it has been suggested that it can act as a Lewis acid, which can form complexes with certain molecules and facilitate the formation of new products.
Biochemical and Physiological Effects
T-BuBr-DCP has been used in the study of the biochemical and physiological effects of drugs and other compounds. It has been used to study the effects of drugs on the nervous system, the cardiovascular system, and the immune system. Additionally, it has been used to study the effects of drugs on cell growth and differentiation, as well as the effects of drugs on gene expression.

Advantages and Limitations for Lab Experiments

T-BuBr-DCP has several advantages for lab experiments. It is a readily available reagent, and it is relatively easy to synthesize. Additionally, it is relatively stable and can be used in a variety of organic synthesis reactions. However, it has some limitations for lab experiments. It is toxic and should be handled with care, and it can produce toxic byproducts when reacted with certain compounds.

Future Directions

There are several potential future directions for the use of tert-Butyl 4-bromo-2,6-dichlorophenylcarbamate. It could be used in the study of the mechanism of action of enzymes and other proteins. Additionally, it could be used in the study of the biochemical and physiological effects of drugs and other compounds. It could also be used in the development of new catalysts for organic synthesis reactions. Finally, it could be used in the development of new drugs and other compounds.

Synthesis Methods

T-BuBr-DCP can be synthesized from readily available starting materials. The synthesis method involves the reaction of tert-butyl bromide with 2,6-dichlorophenylcarbamic acid in aqueous solution. The reaction is conducted in an organic solvent, such as dichloromethane, and the reaction is catalyzed by an acid, such as hydrochloric acid. The reaction is typically conducted at room temperature, and the product is isolated by filtration.

properties

IUPAC Name

tert-butyl N-(4-bromo-2,6-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrCl2NO2/c1-11(2,3)17-10(16)15-9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHAQCUMLHECGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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